(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a hybrid heterocyclic molecule combining a benzodioxin scaffold with a substituted piperidine-pyrrole moiety linked via a methanone group. Such structural features are common in pharmacologically active compounds targeting central nervous system (CNS) receptors, kinases, or ion channels .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-9-8-14(19-20)13-6-10-21(11-7-13)18(22)17-12-23-15-4-2-3-5-16(15)24-17/h2-5,8-9,13,17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGAMIMVMIDKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a dihydrobenzo[b][1,4]dioxin core fused with a piperidinyl group substituted by a pyrazol moiety. This unique structure may influence its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival. For instance, compounds with similar structural motifs have been shown to inhibit kinases and other protein targets critical in cancer pathways.
Antitumor Activity
Recent research indicates that derivatives of this compound exhibit significant antitumor activity . For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through the modulation of mitochondrial membrane potential and the release of cytochrome c into the cytosol .
Case Studies and Research Findings
-
In vitro Studies :
- In a study assessing the efficacy of related compounds on human cancer cell lines, it was found that the dihydrobenzo[b][1,4]dioxin derivatives significantly reduced cell viability at micromolar concentrations .
- The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- In vivo Studies :
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized through cyclization reactions starting from catechol derivatives.
- Introduction of Functional Groups : The pyrazol and piperidine groups are introduced via nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Structural Features | Key Differences | Potential Targets | Physicochemical Properties (Hypothetical) | References |
|---|---|---|---|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | Benzodioxin + methylpyrazole-piperidine-methanone | Reference compound | Kinases, GPCRs | MW: ~395 g/mol, LogP: ~2.8 (predicted) | – |
| (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone | Benzodioxin + piperazine-methanone | Piperazine replaces piperidine; lacks methylpyrazole | Serotonin/dopamine receptors | MW: ~317 g/mol, LogP: ~1.5 | |
| [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | Benzodioxin + quinazoline-piperazine-methanone | Quinazoline substituent; additional methoxy groups | EGFR kinase | MW: ~503 g/mol, LogP: ~3.2 | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Phenylpyrazole + dimethylphenyl-piperazine-methanone | Dimethylphenyl group; phenylpyrazole instead of methylpyrazole | 5-HT receptors | MW: ~389 g/mol, LogP: ~3.0 | |
| 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | Benzodioxin + oxadiazole-sulfanyl-piperidine-methanone | Oxadiazole-sulfanyl linker; methylpiperidine | Antibacterial targets | MW: ~441 g/mol, LogP: ~2.5 |
Key Findings from Comparative Analysis
Impact of Heterocyclic Substituents :
- The methylpyrazole group in the target compound enhances lipophilicity (predicted LogP ~2.8) compared to the piperazine analogue (LogP ~1.5) . This difference may improve blood-brain barrier penetration for CNS targets.
- The quinazoline substituent in introduces hydrogen-bonding sites (amine and methoxy groups), likely increasing affinity for kinase targets like EGFR.
Receptor Specificity: Piperidine-based analogues (e.g., target compound) are hypothesized to target GPCRs due to structural similarity to known GPCR ligands, while piperazine derivatives (e.g., ) are more commonly associated with serotonin/dopamine receptor modulation.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving condensation of substituted piperidines with benzodioxin-carboxylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
